molecular formula C5H6O4 B568832 (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid CAS No. 1266402-66-7

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid

Cat. No.: B568832
CAS No.: 1266402-66-7
M. Wt: 133.117
InChI Key: NKHAVTQWNUWKEO-CZENPIIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is a deuterated ester derivative of (2Z)-2-Butenedioic Acid 1-Methyl Ester. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid typically involves the esterification of (2Z)-2-Butenedioic Acid with methanol-d3. This reaction is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

(2Z)-2-Butenedioic Acid+Methanol-d3(2Z)-2-Butenedioic Acid 1-Methyl Ester-d3+Water\text{(2Z)-2-Butenedioic Acid} + \text{Methanol-d3} \rightarrow \text{this compound} + \text{Water} (2Z)-2-Butenedioic Acid+Methanol-d3→(2Z)-2-Butenedioic Acid 1-Methyl Ester-d3+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form (2Z)-2-Butenedioic Acid and methanol-d3.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.

    Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.

Major Products

    Hydrolysis: (2Z)-2-Butenedioic Acid and methanol-d3.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and pathways.

Properties

IUPAC Name

(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAVTQWNUWKEO-CZENPIIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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